molecular formula C38H42N2O6 B10775520 Tetrandrine CAS No. 23495-89-8

Tetrandrine

Cat. No.: B10775520
CAS No.: 23495-89-8
M. Wt: 622.7 g/mol
InChI Key: WVTKBKWTSCPRNU-KYJUHHDHSA-N
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Description

Tetrandrine is a bisbenzylisoquinoline alkaloid primarily isolated from the root of the plant Stephania tetrandra, a traditional Chinese medicinal herb. It is known for its diverse pharmacological properties, including anti-inflammatory, immunomodulatory, and antihypertensive effects. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrandrine can be synthesized through a series of chemical reactions starting from simpler isoquinoline derivatives. The synthetic route typically involves the formation of the bisbenzylisoquinoline structure through a series of coupling reactions, followed by methylation and methoxylation steps to introduce the necessary functional groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide .

Industrial Production Methods: In industrial settings, this compound is often extracted from the root of Stephania tetrandra using solvent extraction methods. The plant material is first dried and ground into a fine powder, which is then subjected to extraction using solvents such as ethanol or methanol. The crude extract is further purified using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tetrandrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound analogs, each with unique pharmacological profiles .

Scientific Research Applications

Tetrandrine has a wide range of scientific research applications:

Mechanism of Action

Tetrandrine is often compared with other bisbenzylisoquinoline alkaloids, such as fangchinoline and berbamine. While these compounds share similar structural features and pharmacological activities, this compound is unique in its potent calcium channel blocking activity and its ability to induce autophagy. This makes this compound particularly valuable in the treatment of cardiovascular diseases and cancer .

Comparison with Similar Compounds

Tetrandrine’s unique combination of pharmacological activities and its potential for therapeutic applications make it a compound of significant interest in both scientific research and clinical practice.

Properties

IUPAC Name

(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTKBKWTSCPRNU-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178062, DTXSID70881383
Record name S,S-(+)-Tetrandrine
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Molecular Weight

622.7 g/mol
Source PubChem
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CAS No.

518-34-3, 23495-89-8
Record name Tetrandrine
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Record name TETRANDRINE, (+)-
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